molecular formula C17H18ClN5O B6446683 3-chloro-4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640863-11-0

3-chloro-4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6446683
CAS No.: 2640863-11-0
M. Wt: 343.8 g/mol
InChI Key: DHTPQRVFNCKAIW-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at position 3 with a chlorine atom and at position 4 with a methoxy group linked to a piperidin-4-ylmethyl moiety. The piperidine ring is further substituted at position 1 with a pyrazolo[1,5-a]pyrazine heterocycle.

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c18-14-11-19-5-2-16(14)24-12-13-3-8-22(9-4-13)17-15-1-6-21-23(15)10-7-20-17/h1-2,5-7,10-11,13H,3-4,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTPQRVFNCKAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Fused Cores

Pyrazolo[1,5-a]pyrimidine Derivatives ()
  • Core Structure : Pyrazolo[1,5-a]pyrimidine (pyrimidine fused with pyrazole) vs. pyrazolo[1,5-a]pyrazine (pyrazine fused with pyrazole) in the target compound.
  • Substituents: Target Compound: Chloropyridine with piperidinylmethoxy. Compound 12–14 (): Thieno[2,3-b]pyridine derivatives. Compound 31 (): Pyrazolo[1,5-a]pyrimidine linked to a urea-functionalized piperidine.
  • Bioactivity : Pyrazolo[1,5-a]pyrimidines are established kinase inhibitors (e.g., CDK2), while the target’s pyrazine core may alter electronic properties, affecting ATP-binding pocket interactions .
Pyrazolo[3,4-d]pyrimidines ()
  • Core Structure : Pyrimidine fused at positions 3,4 with pyrazole.
  • Substituents: Hydrazine and imino groups at position 3.
  • Synthesis : Condensation of pyrazole-4-carbonitriles with hydrazine, differing from the target’s pyrazine-based synthesis .

Compounds with Piperidine/Piperazine Substituents

Imidazo[4,5-b]pyridine Inhibitors ()
  • Core Structure : Imidazo[4,5-b]pyridine vs. pyrazolo[1,5-a]pyrazine.
  • Substituents : Piperazine linked to pyrazine (e.g., compound 27g ).
  • Bioactivity : Kinase inhibition via ATP-competitive binding. The target’s piperidine may offer greater conformational flexibility than piperazine .
4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives ()
  • Substituents : Piperidin-4-yl groups with methyl, ethyl, or hydroxyethyl modifications.
  • Key Difference: These derivatives prioritize pyrimidinone cores, while the target emphasizes pyrazine and pyridine. Substituent modifications in suggest enhanced metabolic stability compared to the target’s unmodified piperidine .

Pharmacological and Physicochemical Properties

Bioactivity
  • Pyrazolo[1,5-a]pyrazine’s electron-deficient pyrazine ring may improve kinase binding affinity compared to pyrimidine cores .
Physicochemical Comparison
Property Target Compound Pyrazolo[1,5-a]pyrimidine (Compound 31) Imidazo[4,5-b]pyridine (27g)
LogP Higher (due to Cl) Moderate (urea group) Moderate (piperazine)
Solubility Moderate (piperidine) Low (lipophilic urea) High (polar piperazine)
Metabolic Stability Moderate (unmodified piperidine) High (substituted piperidine) High (pyrazine stability)

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